1,1-Bis(4-pyrrolidinophenyl)ethylene
Description
1,1-Bis(4-pyrrolidinophenyl)ethylene is a symmetrical ethylene derivative featuring two 4-pyrrolidinophenyl groups attached to a central ethylene moiety. Pyrrolidine, a five-membered amine ring, may enhance solubility in polar solvents and influence reactivity in coordination chemistry or polymerization processes.
Properties
Molecular Formula |
C22H26N2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethenyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C22H26N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13H,1-5,14-17H2 |
InChI Key |
JQPWJEGBJABCDA-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Canonical SMILES |
C=C(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Pyrrolidine substituents introduce basicity and electron-donating character, contrasting with the electron-withdrawing Cl in 1,1-bis(4-chlorophenyl)ethylene.
- Solubility : Pyrrolidine’s amine groups likely improve aqueous solubility compared to hydrophobic trimethylsilyl derivatives .
- Coordination Chemistry : Pyridyl analogs (e.g., 1,2-bis(4-pyridyl)ethylene) are widely used as ligands in metal-organic frameworks (MOFs) , whereas pyrrolidine’s lone pairs may enable similar applications but with altered stability.
Physicochemical Properties
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